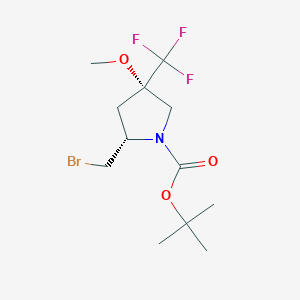
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19BrF3NO3 and its molecular weight is 362.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and several functional groups. Its unique chemical properties make it a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula: C12H16BrF3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity. The bromomethyl and methoxy groups further modify its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antiviral applications. It has been investigated for its potential efficacy against viruses such as Hepatitis C. The trifluoromethyl group is known to enhance the compound's ability to penetrate cellular membranes, thereby increasing its antiviral potential.
Although specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with viral proteins or enzymes involved in viral replication. This interaction is essential for developing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control over stereochemistry and functionalization, which are crucial for optimizing biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- Antiviral Activity : A study demonstrated that compounds with similar structural features exhibited antiviral properties against Hepatitis C by inhibiting viral replication.
- Toxicity Studies : Toxicological assessments revealed that related compounds caused skin irritation and acute toxicity upon ingestion, highlighting the need for careful handling in laboratory settings.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Piperidine ring | Lacks trifluoromethyl substitution |
| tert-butyl 4-methoxy-piperidine-1-carboxylate | Piperidine ring with methoxy | No bromine or trifluoromethyl groups |
| tert-butyl 2-(aminomethyl)-pyrrolidine-1-carboxylate | Amino substitution | Different reactivity profile due to amine presence |
This table highlights how the combination of bromine and trifluoromethyl groups in this compound enhances its biological activity compared to other similar compounds.
特性
IUPAC Name |
tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrF3NO3/c1-10(2,3)20-9(18)17-7-11(19-4,12(14,15)16)5-8(17)6-13/h8H,5-7H2,1-4H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWZZOYABBNOSW-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@](C[C@H]1CBr)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













